molecular formula C19H13F7N2O2S2 B11683680 N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide

N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide

Cat. No.: B11683680
M. Wt: 498.4 g/mol
InChI Key: JQLCVWODCPHMBG-UHFFFAOYSA-N
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Description

N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide is a complex organic compound with a unique structure that includes a heptafluoropropyl group, a benzothiazinone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide typically involves multiple steps. One common route starts with the preparation of the benzothiazinone core, followed by the introduction of the heptafluoropropyl group and the acetamide linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptafluoropropyl group enhances its stability and lipophilicity, while the benzothiazinone moiety provides a versatile platform for further chemical modifications .

Properties

Molecular Formula

C19H13F7N2O2S2

Molecular Weight

498.4 g/mol

IUPAC Name

N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-11-7-5-10(6-8-11)27-15(29)9-14-16(30)28-12-3-1-2-4-13(12)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30)

InChI Key

JQLCVWODCPHMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)SC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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